molecular formula C6H9N3S B074793 3,5-Dimethyl-1H-pyrazole-1-carbothioamide CAS No. 1124-15-8

3,5-Dimethyl-1H-pyrazole-1-carbothioamide

Cat. No. B074793
CAS RN: 1124-15-8
M. Wt: 155.22 g/mol
InChI Key: UUYLYTKDJRJZFC-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1H-pyrazole-1-carbothioamide (DMPTC) is an organic compound belonging to the class of pyrazoles. It is composed of a five-membered ring containing two nitrogen atoms, a methyl group, and a carbothioamide group. DMPTC is a colorless, crystalline solid that is insoluble in water. It has a melting point of 133-135°C and a boiling point of 247-250°C.

Scientific Research Applications

  • Pharmacological Applications:

    • Synthesized pyrazole derivatives exhibited potent anti-inflammatory activity with minimal ulcerogenic effect and lipid peroxidation, compared to ibuprofen and flurbiprofen. Some compounds also showed moderate antimicrobial activity against bacterial and fungal strains (Hussain & Kaushik, 2015).
    • Pyrazole derivatives, including 3,5-Dimethyl-1H-pyrazole-1-carbothioamide, displayed significant EGFR inhibitory activity and antiproliferative activity against cancer cells, making them potential anticancer agents (Lv et al., 2010).
    • New pyrazole carbothioamides were synthesized and evaluated as antifungal and antibacterial candidates, indicating potential as antimicrobial agents (2021).
  • Corrosion Inhibition:

    • Pyrazole carbothioamide derivatives were found effective as corrosion inhibitors for mild steel in acid media, suggesting applications in material science and engineering (Boudjellal et al., 2020).
    • Synthesized compounds showed strong adsorption on the surface of mild steel, acting as mixed-type inhibitors and forming a protective film to prevent corrosion (Deyab et al., 2019).
  • Molecular Structure Analysis and Synthesis:

    • Co(II), Ni(II), and Cu(II) complexes with this compound ligands were synthesized, and their structures determined by X-ray diffraction. These complexes exhibited cytotoxic activity against various cancer cells (Sobiesiak et al., 2014).
    • The compound's involvement in multicomponent crystals was studied, highlighting its role in various hydrogen bonding contacts, crucial for understanding molecular interactions (Kariuki et al., 2022).

Safety and Hazards

The safety information for 3,5-Dimethyl-1H-pyrazole-1-carbothioamide indicates that it should be stored in a sealed, dry environment, preferably in a freezer under -20°C . The compound has been assigned the GHS07 pictogram, with the signal word “Warning” and hazard statements H302, H312, and H332 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and ensuring adequate ventilation .

Biochemical Analysis

Biochemical Properties

3,5-Dimethyl-1H-pyrazole-1-carbothioamide has been shown to be extremely versatile in biochemical reactions . It has been used as a dithiocarbamate RAFT agent in polymer chemistry, offering very low dispersities for polymers based on more activated monomers .

Cellular Effects

Molecular Mechanism

The molecular mechanism of this compound is not fully understood. It has been shown to be a versatile dithiocarbamate RAFT agent, suggesting it may interact with biomolecules in a way that influences polymerization .

Temporal Effects in Laboratory Settings

Information on the temporal effects of this compound in laboratory settings is limited. It is known that the compound has a storage temperature of -20C and is sealed in dry conditions .

Metabolic Pathways

The specific metabolic pathways involving this compound are not well-documented. Its role as a dithiocarbamate RAFT agent suggests it may interact with enzymes or cofactors involved in polymerization .

properties

IUPAC Name

3,5-dimethylpyrazole-1-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3S/c1-4-3-5(2)9(8-4)6(7)10/h3H,1-2H3,(H2,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUYLYTKDJRJZFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=S)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80351668
Record name 3,5-Dimethyl-1H-pyrazole-1-carbothioamide
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Molecular Weight

155.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1124-15-8
Record name 3,5-Dimethyl-1-thiocarboxamidopyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1124-15-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 51110
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Record name 1124-15-8
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130230
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Record name NSC51110
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,5-Dimethyl-1H-pyrazole-1-carbothioamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 3,5-Dimethyl-1H-pyrazole-1-carbothioamide interact with metal ions and what are the structural implications?

A: this compound (ligand b in the study) acts as a bidentate ligand, coordinating to metal ions like Co(II), Ni(II), and Cu(II) through its nitrogen and sulfur atoms. [] This contrasts with the related ligand 2-(3,5-dimethyl-1H-pyrazole-1-yl)-4-phenyl-1,3-thiazole (ligand a), where only the nitrogen atoms participate in metal binding. [] The thiocarbamoyl sulfur atom's ability to engage in metal binding and bridge formation contributes to the structural diversity observed in the resulting complexes. []

Q2: The study mentions the cytotoxic activity of a copper(II) complex with this compound. Can you elaborate on this finding?

A: The copper(II) complex incorporating this compound (referred to as complex 7b in the study) demonstrated notable cytotoxic activity against several cancer cell lines: HL-60 and NALM-6 leukemia cells, and WM-115 melanoma cells. [] This complex was particularly potent against the melanoma cells, exhibiting cytotoxicity exceeding that of cisplatin threefold. [] While the exact mechanism of action is not discussed in the provided excerpt, this finding highlights the potential of metal complexes with this compound as anticancer agents.

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